4-((3-Chlorobenzyl)oxy)benzoic acid

Vue d'ensemble

Description

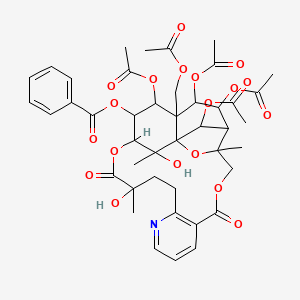

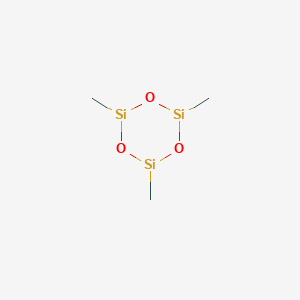

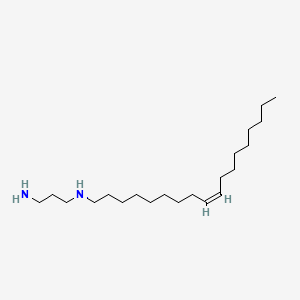

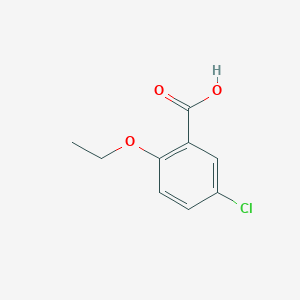

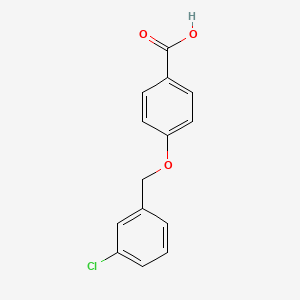

4-((3-Chlorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C14H11ClO3 . It is a derivative of benzoic acid, where a chlorobenzyl group is attached to the fourth carbon of the benzene ring via an oxygen atom .

Synthesis Analysis

The synthesis of 4-((3-Chlorobenzyl)oxy)benzoic acid can be achieved through the oxidation of 4-chlorotoluene . Another method involves the hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid . The ether extracts are pooled and treated with saturated aqueous sodium bicarbonate solution. The aqueous phases are brought together and acidified with 5% HCl up to pH = 3, obtaining a precipitate (4-chlorobenzoic acid) which is separated by filtration under vacuum .Molecular Structure Analysis

The molecular structure of 4-((3-Chlorobenzyl)oxy)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a chlorobenzyl group via an oxygen atom . The molecular weight of the compound is 262.69 .Physical And Chemical Properties Analysis

4-((3-Chlorobenzyl)oxy)benzoic acid is a solid at room temperature . The compound is likely soluble in organic solvents and aqueous base, similar to its parent compound, 4-chlorobenzoic acid .Applications De Recherche Scientifique

Hypervalent Iodine Reagents

- The use of 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds is highlighted. These reagents exhibit similar reactivity to dichloroiodobenzene and can be reused after easy separation from the reaction mixture (Yusubov, Drygunova, & Zhdankin, 2004).

Advanced Oxidation Processes

- Research shows that oxidative degradation of organic pollutants like 4-chlorophenol can be achieved using a Cr(III)/Cr(VI) redox cycle. This process operates over a wide pH range and utilizes dual reactions involving H2O2 for generating hydroxyl radicals (Bokare & Choi, 2011).

Coordination Polymers and Luminescent Properties

- Studies on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, have revealed the influence of electron-withdrawing and electron-donating groups on the photophysical properties of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Fluorescence Probes for Reactive Oxygen Species

- The development of fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) for detecting highly reactive oxygen species showcases the application of benzoic acid derivatives in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Pharmaceutical Research and Thermodynamic Studies

- Benzoic acid, a model compound for drug substances in pharmaceutical research, has been studied for its thermodynamic phase behavior in mixtures with water and organic solvents. This research is crucial for process design in pharmaceuticals (Reschke, Zherikova, Verevkin, & Held, 2016).

Water Treatment and Wastewater Analysis

- Research into the electrochemical behavior of 4-chlorophenol at boron-doped diamond electrodes highlights the potential for treating wastewater. This involves complex oxidation reactions leading to the incineration of pollutants (Rodrigo, Michaud, Duo, Panizza, Cerisola, & Comninellis, 2001).

Food Science and Additives

- Benzoic acid and its derivatives are significant in food science, being natural components in plant and animal tissues and commonly used as preservatives and flavoring agents. This research covers their presence, use, human exposure, and controversy (del Olmo, Calzada, & Nuñez, 2017).

Antibacterial Properties

- Synthesis of new thiazole heterocycles using 4-((4-chlorobenzoyl)oxy) benzoic acid and evaluation of their antimicrobial, anti-inflammatory, and analgesic activities have been explored, highlighting potential applications in medicinal chemistry (Mays Neamah M & Ibtissam K Jassim, 2022).

C–H Functionalization in Organic Synthesis

- Selective C–H bond functionalization of benzoic acids, including derivatives, provides useful tools for organic synthesis. This research focuses on meta-C–H olefination and acetoxylation of benzoic acid derivatives (Li, Cai, Ji, Yang, & Li, 2016).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-[(3-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXPJNHJNFUZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427521 | |

| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chlorobenzyl)oxy)benzoic acid | |

CAS RN |

84403-70-3 | |

| Record name | 4-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.